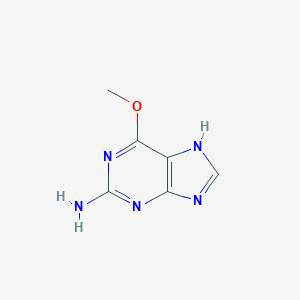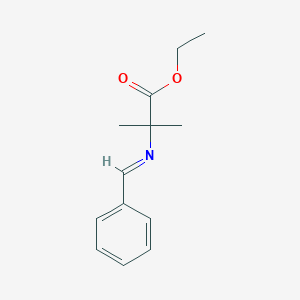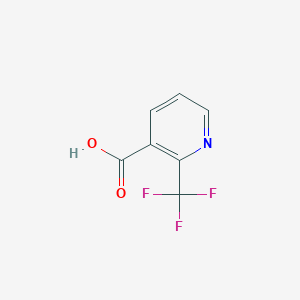
N-(9-Acridinyl)maleimid
Übersicht
Beschreibung
N-(9-Acridinyl)maleimide: is a maleimide derivative that has gained significant attention due to its unique properties and applications. This compound is particularly known for its use as a fluorescent thiol reagent, which means it can react with thiol groups to produce a fluorescent product. This property makes it valuable in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(9-Acridinyl)maleimide is used as a fluorescent probe for detecting thiol groups in various chemical compounds. Its high specificity and sensitivity make it an excellent tool for studying thiol-containing molecules.
Biology: In biological research, N-(9-Acridinyl)maleimide is employed to label and detect thiol groups in proteins and other biomolecules. This application is crucial for studying protein structure and function, as well as for investigating cellular redox states .
Medicine: Its ability to produce a fluorescent signal upon reaction with thiols makes it a valuable tool for developing diagnostic assays .
Industry: In industrial settings, N-(9-Acridinyl)maleimide can be used for quality control and monitoring processes that involve thiol-containing compounds. Its fluorescence properties enable sensitive and accurate detection of thiols in various products .
Wirkmechanismus
Target of Action
N-(9-Acridinyl)maleimide is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds, including cysteine and glutathione . These compounds play crucial roles in cellular functions, such as protein synthesis and antioxidant defense .
Mode of Action
N-(9-Acridinyl)maleimide interacts with its targets through a coupling reaction . Although the compound itself shows no substantial fluorescence, its coupling products with thiol compounds exhibit strong blue fluorescence . This property is utilized for the fluorometrical analysis of cysteine and glutathione .
Biochemical Pathways
The biochemical pathways affected by N-(9-Acridinyl)maleimide are those involving cysteine and glutathione. The compound’s interaction with these thiol compounds can influence various cellular processes, including protein function and redox balance .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of N-(9-Acridinyl)maleimide’s action is the production of strong blue fluorescent derivatives when coupled with thiol compounds . This fluorescence is used for the sensitive detection and analysis of cysteine and glutathione .
Action Environment
The action of N-(9-Acridinyl)maleimide can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, the formation of dust and aerosols should be avoided, and the compound should be used only in areas with appropriate exhaust ventilation .
Biochemische Analyse
Biochemical Properties
N-(9-Acridinyl)maleimide itself does not exhibit substantial fluorescence. Its coupling products with thiol compounds exhibit strong blue fluorescence . This property makes it suitable for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
Molecular Mechanism
The molecular mechanism of action of N-(9-Acridinyl)maleimide involves its reaction with thiol compounds. It forms coupling products with these compounds, which then exhibit strong blue fluorescence . This suggests that it may interact with enzymes, proteins, and other biomolecules containing thiol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(9-Acridinyl)maleimide is synthesized from 9-aminoacridine and maleic anhydride through a dehydratic cyclization process in polyphosphoric acid . The reaction proceeds as follows:
Condensation Reaction: 9-aminoacridine reacts with maleic anhydride to form N-(9-acridinyl)maleamic acid.
Dehydratic Cyclization: The N-(9-acridinyl)maleamic acid undergoes cyclization in the presence of polyphosphoric acid to yield N-(9-acridinyl)maleimide.
Industrial Production Methods: While specific industrial production methods for N-(9-Acridinyl)maleimide are not extensively documented, the laboratory synthesis methods can be scaled up for industrial production. The key steps involve ensuring the availability of high-purity starting materials (9-aminoacridine and maleic anhydride) and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(9-Acridinyl)maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for various analytical applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine and glutathione.
Conditions: The reactions typically occur in aqueous or organic solvents at room temperature.
Major Products: The major products formed from the reaction of N-(9-Acridinyl)maleimide with thiol compounds are fluorescent derivatives. These products exhibit strong blue fluorescence, which is utilized in various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
N-(9-Acridinyl)succinimide: Similar to N-(9-Acridinyl)maleimide, this compound reacts with thiol groups but has different fluorescence properties.
N-ethylmaleimide: Another maleimide derivative that reacts with thiol groups but lacks the fluorescent properties of N-(9-Acridinyl)maleimide.
Uniqueness: N-(9-Acridinyl)maleimide is unique due to its strong blue fluorescence upon reaction with thiol groups. This property distinguishes it from other maleimide derivatives and makes it particularly valuable for fluorescence-based analytical applications .
Eigenschaften
IUPAC Name |
1-acridin-9-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFIKBMPEOEIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198030 | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49759-20-8 | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Acridinyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
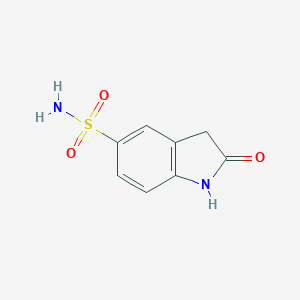
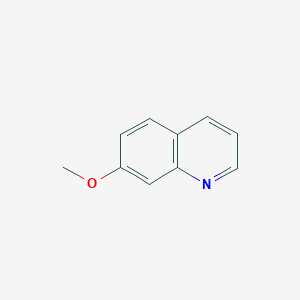
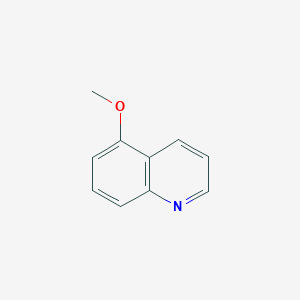

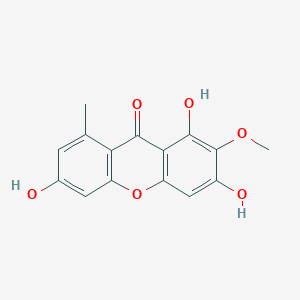
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
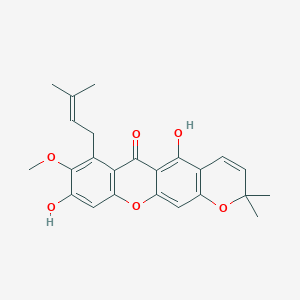
![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)

